4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[(6-amino-5-nitropyrimidin-4-yl)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O4S/c1-9-7-10(2)21-16(20-9)23-29(27,28)12-5-3-11(4-6-12)22-15-13(24(25)26)14(17)18-8-19-15/h3-8H,1-2H3,(H,20,21,23)(H3,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINVHXPGBSAHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The compound features a complex structure that includes a sulfonamide group, which is known for its role in biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against several cancer cell lines. For instance, it was reported to have an IC50 value of 4.4 μM against DLD-1 (colon cancer), 13.1 μM against T24 (bladder cancer), and 11.4 μM against SH-SY-5Y (neuroblastoma) cells . This suggests that the compound may inhibit the growth of these tumor cells effectively.
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| DLD-1 | 4.4 |
| T24 | 13.1 |
| SH-SY-5Y | 11.4 |
The mechanism by which this compound exerts its anti-cancer effects may involve inhibition of specific protein targets related to cell proliferation and survival pathways. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance potency, suggesting that the nitro and amino groups play crucial roles in biological interactions .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown moderate antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit both Gram-positive and Gram-negative bacteria, although specific MIC values were not detailed in the available literature .
Case Studies
One notable study involved synthesizing a series of similar compounds to evaluate their biological activity. Among these derivatives, variations in substituents significantly impacted their efficacy against target cell lines and microbial strains, highlighting the importance of chemical structure in determining biological outcomes .
Table 2: Summary of Antimicrobial Activity
| Compound Variant | Target Bacteria | Activity Level |
|---|---|---|
| Variant A | E. coli | Moderate |
| Variant B | S. aureus | Moderate |
| Variant C | P. aeruginosa | Low |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
2.1.1 Anti-HIV Pyrimidine-Sulphonamides
- SPIII-5ME-AC (4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): Inhibits HIV-1 integrase enzymatic activity (strand transfer reaction).
- SPIII-5Cl-BZ (4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): Provides 36% HIV-1 protection at subtoxic concentrations. Similar cytotoxicity profile to SPIII-5ME-AC .
Comparison: The target compound’s 5-nitro and 6-amino substituents may enhance electrophilicity and hydrogen-bonding capacity compared to SPIII derivatives. However, cytotoxicity remains a concern for all sulfonamide-based anti-HIV agents .
2.1.2 CDK2-Inhibiting Pyrimido[4,5-d]pyrimidines
- 7c (4-{[7-(Benzylamino)-4-methyl-5-oxo-pyrimido[4,5-d]pyrimidin-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): Yield: 50%; m.p. >300°C. Active against CDK2 (kinase inhibition) with IR absorption at 3300 cm⁻¹ (N–H stretch) .
- 7f (4-{[7-(3-Chlorophenyl)amino]-4-methyl-5-oxo-pyrimido[4,5-d]pyrimidin-2-yl}amino analog): Substitutions at position 7 (e.g., 3-chlorophenyl) enhance potency. Higher thermal stability (m.p. >300°C) and improved solubility due to chloro substituent .
Comparison : The target compound lacks the pyrimido[4,5-d]pyrimidine fused ring but shares the 4,6-dimethylpyrimidin-2-yl sulfonamide motif. The nitro group may reduce solubility compared to chlorinated analogs like 7f .
2.1.3 Antimicrobial Sulfonamides
- 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide :
Comparison : The target compound’s nitro group may hinder antimicrobial efficacy compared to hydroxybenzamide derivatives but could offer unique redox-mediated mechanisms .
Physicochemical Properties
Key Research Findings and Challenges
Structural Insights : The 4,6-dimethylpyrimidin-2-yl sulfonamide moiety is a common pharmacophore in antiviral and anticancer agents. Substitutions at the pyrimidine 4-position (e.g., nitro, chloro) modulate target affinity .
Cytotoxicity : Sulfonamide derivatives often exhibit cytotoxicity (e.g., EC₅₀ > CC₅₀ in HIV inhibitors), necessitating structural optimization .
Solubility Limitations : Nitro groups may reduce aqueous solubility compared to acetyl or glycosylated derivatives (e.g., compound 41) .
Q & A
Q. How does this compound compare to structurally similar sulfonamides (e.g., N-(4,6-dimethylpyrimidin-2-yl)aniline derivatives) in terms of thermal stability and photophysical properties?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ assesses decomposition thresholds (>250°C typical for sulfonamides ). Fluorescence spectroscopy (λex ~350 nm) evaluates π-π* transitions influenced by nitro groups. Compare DSC data with analogs (e.g., 4-azido-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
